molecular formula C13H18N2O4 B13733324 [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate CAS No. 19961-61-6

[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate

Cat. No.: B13733324
CAS No.: 19961-61-6
M. Wt: 266.29 g/mol
InChI Key: IHMONZYYTNHVBE-UHFFFAOYSA-N
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Description

[3-(Methoxycarbonylamino)phenyl] N-(2-Methylpropyl)carbamate is a synthetic carbamate compound intended for laboratory research purposes. Carbamates are a class of chemicals with a wide range of activities. In agricultural contexts, many carbamate compounds are known to act as acetylcholinesterase (AChE) inhibitors . This mechanism involves the carbamylation of the serine residue in the enzyme's active site, leading to a reversible inhibition that disrupts cholinergic signaling . Beyond this, carbamate structures are also significant in industrial and pharmaceutical chemistry, often serving as intermediates or protecting groups in synthetic pathways . The specific research applications, physicochemical properties, and full mechanism of action for this particular carbamate ester should be verified by the researcher through further literature review and laboratory analysis. This product is designated For Research Use Only and is not classified or approved for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

19961-61-6

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate

InChI

InChI=1S/C13H18N2O4/c1-9(2)8-14-12(16)19-11-6-4-5-10(7-11)15-13(17)18-3/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

IHMONZYYTNHVBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)OC1=CC=CC(=C1)NC(=O)OC

Origin of Product

United States

Preparation Methods

Carbamate Formation via Coupling Agents

A key step in the synthesis involves coupling (methoxycarbonyl)-L-valine or related amino acid derivatives with amine-containing intermediates to form carbamate linkages.

  • For example, in a related synthesis of methyl carbamate derivatives, (methoxycarbonyl)-L-valine (4.02–5.12 g, 29.28 mmol) was reacted with amine hydrochloride salts in dimethylformamide at 0°C using EDCI.HCl and HOBt as coupling agents, along with N-methylmorpholine (NMM) as a base.
  • The reaction mixture was stirred for 12 hours, then diluted with ethyl acetate and washed sequentially with sodium bicarbonate and brine to remove impurities.
  • The organic phase was dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude carbamate product.
  • Purification was achieved by silica gel chromatography using ethyl acetate/hexanes as eluents, resulting in yields typically ranging from moderate to high (e.g., 41–53% in analogous systems).

Use of Boronate Esters and Palladium-Catalyzed Couplings

  • Boronate ester intermediates have been employed for further functionalization through palladium-catalyzed cross-coupling reactions.
  • For instance, bis(triphenylphosphine)palladium(II) dichloride catalyzed reactions in DME/water mixtures at 85–90°C for several hours facilitated coupling steps, followed by work-up involving extraction, washing, and drying.
  • Such strategies allow for the construction of complex carbamate-containing molecules with high regio- and chemoselectivity.

Strecker-Derived Methodology for α-Amino Carbonitrile Precursors

  • Alternative synthetic approaches involve Strecker-type reactions where aldehydes, amines, and cyanide sources condense to form α-amino carbonitriles, which can be further acylated to yield carbamate derivatives.
  • A telescoping one-pot or two-step protocol was developed, mixing aldehyde, amide, and sulfinic acid followed by cyanide addition, yielding N-acylated α-amino carbonitriles in moderate to good yields (41–53%).
  • Reaction times ranged from 3 to 14 days at room temperature, with attempts to optimize by increasing temperature showing potential for reduced reaction times but requiring careful control to avoid side reactions.
  • This method tolerates carbamate-protected amines and Fmoc groups, indicating mild reaction conditions compatible with sensitive functionalities.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield Range (%) Notes
Carbamate formation via EDCI/HOBt coupling (Methoxycarbonyl)-L-valine, amine hydrochloride, DMF, 0°C, NMM 12 hours 41–53 Requires chromatographic purification; high regioselectivity
Palladium-catalyzed cross-coupling Pd(PPh3)2Cl2, DME/water, 85–90°C 3–5 hours Not specified Enables complex molecule assembly; sensitive to atmosphere (argon or nitrogen)
Strecker-derived telescoping synthesis Aldehyde, amine, 4-tolylsulfinic acid, KCN, THF 3–14 days 41–53 Mild conditions; compatible with carbamate and Fmoc protecting groups; moderate yields

Research Findings and Notes

  • The EDCI/HOBt coupling method is a robust and widely used approach for carbamate synthesis, providing good yields and clean reactions under mild conditions.
  • Palladium-catalyzed cross-coupling reactions expand synthetic versatility, allowing for the introduction of complex substituents on the phenyl ring or carbamate moiety.
  • The Strecker-derived methodology offers a versatile route to α-amino carbonitriles, which can be transformed into carbamate derivatives. However, the reaction times are relatively long, and yields are moderate, necessitating optimization for large-scale synthesis.
  • The telescoping protocol reduces purification steps, improving efficiency despite longer reaction times.
  • Protecting groups such as carbamates and Fmoc are stable under these conditions, enabling multi-step synthesis without deprotection issues.

Chemical Reactions Analysis

Types of Reactions

[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenyl ring and the alkyl/aryl groups attached to the carbamate nitrogen. Key comparisons include:

Table 1: Structural Comparison of Carbamate Derivatives
Compound Name Phenyl Substituent Carbamate Alkyl Group CAS Number Primary Use/Property
[3-(Methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate –NHCOOCH₃ (3-position) 2-methylpropyl (isobutyl) Not provided Hypothesized agrochemical
Methyl (3-hydroxyphenyl)-carbamate –OH (3-position) Methyl 13683-89-1 Research/General use
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) –Cl (3-position) 1-methylethyl (isopropyl) 101-21-3 Herbicide/Sprout inhibitor
Ethyl (3-hydroxyphenyl)-carbamate –OH (3-position) Ethyl 7159-96-8 Research/Pharmaceutical intermediate
tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate –NH₂ (4-position) tert-Butyl 180081-10-1 Pharmaceutical intermediate

Q & A

Q. Q1. What are the standard synthetic routes for [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate, and how can purity be validated?

Methodology:

  • Synthesis: Use a two-step approach: (1) Introduce the methoxycarbonylamino group to the phenyl ring via carbamate coupling using N-hydroxysuccinimide (NHS) esters or carbodiimide-mediated activation. (2) React the intermediate with 2-methylpropyl isocyanate under anhydrous conditions .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
  • Validation: Confirm purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using 1H^1H/13C^{13}C NMR (e.g., carbamate carbonyl at ~155 ppm in 13C^{13}C) .

Advanced Synthetic Optimization

Q. Q2. How can reaction conditions be optimized to mitigate side reactions during carbamate formation?

Methodology:

  • Parameter Screening: Use Design of Experiments (DoE) to test variables: temperature (0–50°C), solvent (THF vs. DCM), and catalyst (DMAP vs. pyridine). Monitor by TLC or in situ FTIR for carbamate carbonyl (~1700 cm1^{-1}) .
  • Byproduct Analysis: Characterize side products (e.g., urea derivatives) via LC-MS and adjust stoichiometry (e.g., 1.2:1 isocyanate:phenol ratio) to suppress dimerization .

Analytical Challenges

Q. Q3. How can conflicting NMR data for carbamate derivatives be resolved?

Methodology:

  • Advanced NMR Techniques: Use 1H^1H-15N^{15}N HMBC to confirm carbamate connectivity or 19F^{19}F-edited HSQC for fluorinated analogs. Compare with computational predictions (DFT-based NMR shifts) .
  • Hyphenated Methods: Pair LC-NMR for real-time monitoring of unstable intermediates .

Biological Activity Profiling

Q. Q4. What in vitro assays are suitable for preliminary evaluation of bioactivity?

Methodology:

  • Antimicrobial Screening: Use broth microdilution (MIC assays) against S. aureus and E. coli with 24–48 hr incubation. Include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity: Test against HEK-293 and HeLa cells via MTT assay (48 hr exposure, IC50_{50} calculation). Validate with live/dead staining .

Advanced Structure-Activity Relationships (SAR)

Q. Q5. How does substituent variation on the phenyl ring affect target binding?

Methodology:

  • Analog Synthesis: Replace methoxycarbonylamino with nitro, hydroxyl, or halogens. Use Suzuki coupling for aryl modifications .
  • Binding Assays: Perform SPR (surface plasmon resonance) to measure affinity for enzymes like acetylcholinesterase. Correlate with docking simulations (AutoDock Vina) to identify key hydrogen bonds .

Stability & Degradation

Q. Q6. What are the hydrolytic degradation pathways under physiological conditions?

Methodology:

  • Kinetic Studies: Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-QTOF-MS. Identify cleavage sites (e.g., carbamate vs. methoxycarbonyl groups) .
  • Stabilizers: Test antioxidants (BHT) or cyclodextrin encapsulation to prolong half-life .

Computational Modeling

Q. Q7. How can molecular dynamics predict membrane permeability?

Methodology:

  • Simulation Setup: Use GROMACS with lipid bilayer models (POPC). Calculate free-energy profiles (umbrella sampling) for passive diffusion .
  • LogP Correlation: Validate with experimental octanol-water partitioning (shake-flask method) .

Contradictory Bioactivity Data

Q. Q8. How to resolve discrepancies in reported IC50_{50}50​ values across studies?

Methodology:

  • Meta-Analysis: Normalize data using standardized protocols (e.g., ATP-based vs. MTT assays). Account for cell passage number and serum concentration .
  • Dose-Response Refinement: Use 8-point curves (0.1–100 µM) with triplicate technical replicates .

Metabolic Profiling

Q. Q9. What techniques identify phase I/II metabolites in hepatic microsomes?

Methodology:

  • Incubation: Use human liver microsomes + NADPH cofactor. Quench with acetonitrile at 0, 15, 30, 60 min .
  • Metabolite ID: Apply UPLC-Q-Exactive Orbitrap MS with data-dependent acquisition (DDA). Annotate using mzCloud or METLIN .

Toxicity Mechanisms

Q. Q10. How to assess mitochondrial toxicity in non-target cells?

Methodology:

  • Seahorse Assay: Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) post-treatment .
  • ROS Detection: Use DCFH-DA fluorescence and validate with NAC (N-acetylcysteine) co-treatment .

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